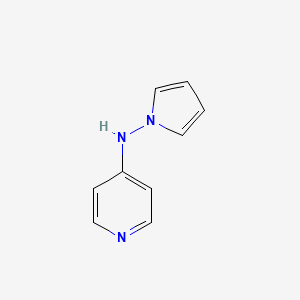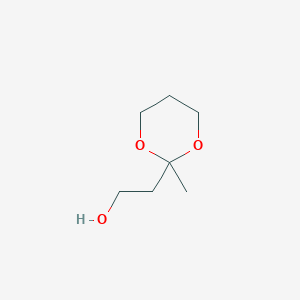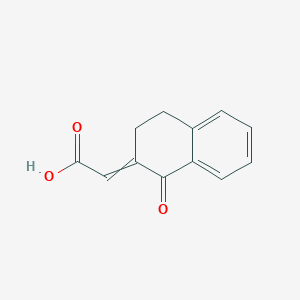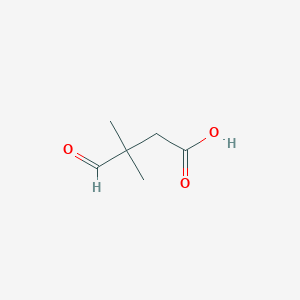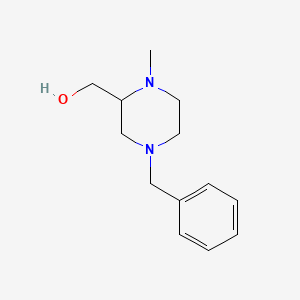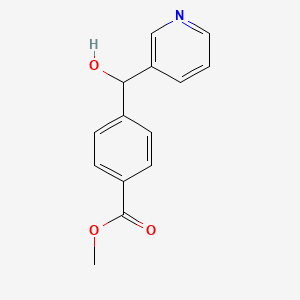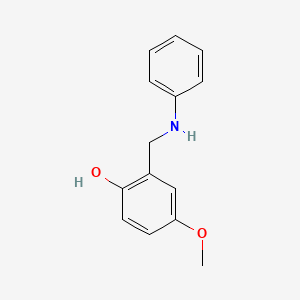
2-(anilinomethyl)-4-methoxyphenol
Vue d'ensemble
Description
2-(anilinomethyl)-4-methoxyphenol is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol This compound is characterized by the presence of a phenylaminomethyl group attached to a methoxyphenol core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(anilinomethyl)-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with phenylaminomethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(anilinomethyl)-4-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Applications De Recherche Scientifique
2-(anilinomethyl)-4-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Mécanisme D'action
The mechanism of action of 2-(anilinomethyl)-4-methoxyphenol involves its interaction with free radicals and reactive oxygen species (ROS). The compound donates electrons to neutralize these reactive species, thereby reducing oxidative stress and preventing cellular damage. This antioxidant activity is mediated through the phenolic hydroxyl group, which can undergo redox cycling to scavenge free radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenol (Guaiacol): A naturally occurring compound with similar antioxidant properties.
4-Methoxyphenol (Mequinol): Used in dermatology for its depigmenting effects.
2-Phenylaminomethylphenol: Lacks the methoxy group, resulting in different chemical reactivity and applications.
Uniqueness
2-(anilinomethyl)-4-methoxyphenol is unique due to the presence of both the phenylaminomethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and enhances its potential as an antioxidant and therapeutic agent.
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
2-(anilinomethyl)-4-methoxyphenol |
InChI |
InChI=1S/C14H15NO2/c1-17-13-7-8-14(16)11(9-13)10-15-12-5-3-2-4-6-12/h2-9,15-16H,10H2,1H3 |
Clé InChI |
FZFDIIQOKPWPQK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)CNC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
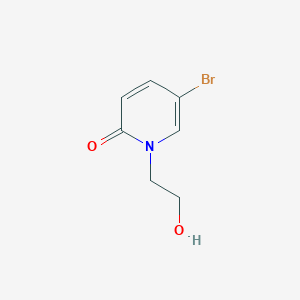
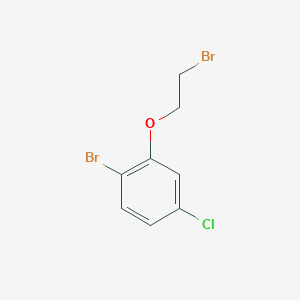

![methyl 4-hydroxy-9H-pyrimido[4,5-b]indole-7-carboxylate](/img/structure/B8640177.png)
![N-[(2-Chlorophenyl)methyl]-2,2-dimethoxyacetamide](/img/structure/B8640183.png)
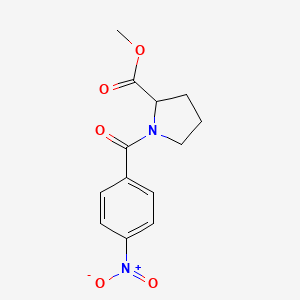
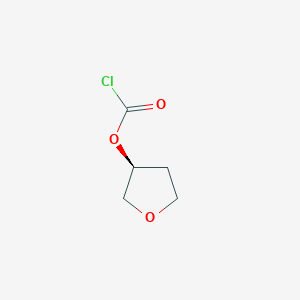
![8-Oxabicyclo[5.1.0]octan-2-one](/img/structure/B8640206.png)
